molecular formula C11H9BF3KO B6332975 Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide CAS No. 1163708-25-5

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

Cat. No. B6332975
CAS RN: 1163708-25-5
M. Wt: 264.09 g/mol
InChI Key: RBPDGHNWCDUFAF-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3O.K . It has a molecular weight of 264.1 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Catalytic Applications

  • Organoboron compounds, such as potassium trifluoro(organo)borates, are highly stable and easily prepared, making them suitable for various catalytic reactions. They have been utilized in the efficient synthesis of alanine derivatives through 1,4-additions to dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with diverse amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Enantioselective Synthesis

  • The conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts, provides a straightforward route to protected alpha-amino esters with high yields and enantiomeric excesses. This process demonstrates the potential of these reagents in enantioselective synthesis, contributing to the development of asymmetric methodologies in organic chemistry (Navarre, Martinez, Genêt, & Darses, 2008).

Hydrogenation Reactions

  • Studies on boron trifluoride catalyzed hydrogenation reactions indicate the potential of boron trifluoride compounds in the reduction of aromatic compounds. Although the reactivity may vary, the mechanism involving protonation followed by hydride abstraction provides insights into hydrogenation processes and the role of boron trifluoride-based reagents (Larsen & Chang, 1979).

Novel Boron-Containing Compounds

  • The synthesis of boron-containing derivatives, such as phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, demonstrates the utility of boron trifluoride compounds in the development of new materials with potential biological activities. These studies highlight the versatility of boron reagents in synthesizing complex molecular architectures with potential applications in medicinal chemistry and material science (Das, Tang, & Sanyal, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPDGHNWCDUFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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